molecular formula C9H12N4O B1372735 5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile CAS No. 1082745-49-0

5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile

Cat. No. B1372735
CAS RN: 1082745-49-0
M. Wt: 192.22 g/mol
InChI Key: UMPNYNSSLRKJHT-UHFFFAOYSA-N
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Description

5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile, commonly known as ATHP, is a chemical compound composed of nitrogen, carbon, hydrogen, and oxygen atoms. ATHP is a heterocyclic compound that has been studied for its potential applications in scientific research. It has been used as a model compound to study the structure and properties of other compounds, as well as its ability to interact with other molecules. ATHP has also been studied for its potential applications in drug design, as well as its potential to act as a ligand for metal ions.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Pyrazole Derivatives : The compound has been used in the synthesis of new 5-(5-amino-1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles, leading to unexpected pyrazolopyrimidine derivatives (Faria et al., 2013).
  • Crystal and Molecular Structure : It serves as a base compound in studying the crystal and molecular structure of related compounds, providing insights into molecular interactions and stability (Fathima et al., 2014).

Catalysis and Green Chemistry

  • Facile Synthesis Using Catalysts : Research includes its use in novel, facile, one-pot multicomponent synthesis protocols, employing catalysts like alumina–silica-supported MnO2 in water for high yield production (Poonam & Singh, 2019).
  • Green Chemistry Applications : The compound has been utilized in green chemistry for the synthesis of various derivatives, emphasizing environmentally friendly methods and reducing hazardous residues (Karati, Kumar, & Mahadik, 2022).

Biological Studies and Pharmaceutical Research

  • Antiviral Activity Studies : Derivatives of this compound have shown promising antiviral activity, particularly against herpes simplex virus (Rashad et al., 2009).
  • Investigations in Drug Discovery : It's also used in the investigation of novel molecules with potential pharmaceutical applications, such as in drug discovery and biological activity studies (Kumar et al., 2020).

Material Science and Chemical Interactions

  • Study of Electronic Properties : Research includes exploring the electronic properties and interaction with other molecules, such as fullerene, to understand its potential in materials science (2022 Study).

Novel Reactions and Chemical Properties

  • New Reaction Pathways : The compound has been used to explore new reactions and pathways, such as the formation of hybrid molecules bearing nicotinonitrile and pyrazole units (Dotsenko et al., 2020).
  • Synthesis of Schiff Bases : It has been involved in the synthesis of Schiff bases, a class of compounds with significant importance in organic chemistry (Puthran et al., 2019).

Mechanism of Action

Target of Action

It is known that 5-amino-pyrazoles are often used in the synthesis of biologically active compounds , suggesting that this compound may interact with a variety of biological targets.

Mode of Action

5-amino-pyrazoles are known to be versatile synthetic building blocks in the synthesis of organic molecules with diverse functionalities . This suggests that the compound could interact with its targets in a variety of ways, leading to different biochemical changes.

Biochemical Pathways

Given the versatility of 5-amino-pyrazoles in the synthesis of biologically active compounds , it is likely that this compound could influence a range of biochemical pathways, leading to various downstream effects.

Result of Action

Given the compound’s potential role in the synthesis of biologically active compounds , it is likely that it could have a range of effects at the molecular and cellular levels.

properties

IUPAC Name

5-amino-1-(oxan-4-yl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c10-5-7-6-12-13(9(7)11)8-1-3-14-4-2-8/h6,8H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPNYNSSLRKJHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654924
Record name 5-Amino-1-(oxan-4-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1082745-49-0
Record name 5-Amino-1-(oxan-4-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-1-(tetrahydro-pyran-4-yl)-1H-pyrazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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